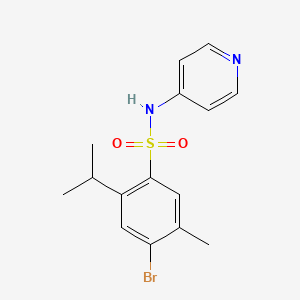![molecular formula C17H13BrN2O2 B13375860 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B13375860.png)
2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and pyridine moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone typically involves the bromination of 3-amino-2-naphthoquinone followed by the introduction of the pyridinyl ethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The subsequent reaction with 2-(2-pyridinyl)ethylamine is carried out under reflux conditions in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are studied for their potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone involves its interaction with biological molecules such as proteins and DNA. The compound can form covalent bonds with nucleophilic sites in these molecules, leading to the inhibition of their function. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells by interfering with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}quinone
- 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}anthraquinone
- 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}phenanthrenequinone
Uniqueness
Compared to similar compounds, 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone stands out due to its unique combination of bromine and pyridine moieties, which enhance its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C17H13BrN2O2 |
|---|---|
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
2-bromo-3-(2-pyridin-2-ylethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H13BrN2O2/c18-14-15(20-10-8-11-5-3-4-9-19-11)17(22)13-7-2-1-6-12(13)16(14)21/h1-7,9,20H,8,10H2 |
Clave InChI |
SZZJZXYTRJTTGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NCCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide](/img/structure/B13375790.png)
![Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13375796.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375797.png)
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13375800.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375811.png)
![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B13375815.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375823.png)
![1'-Methyl-1'',2''-dihydro-2''-oxodispiro[fluorene-9,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile](/img/structure/B13375824.png)
![1-Methyl-4-({1-[(4-pentenylsulfonyl)methyl]vinyl}sulfonyl)benzene](/img/structure/B13375827.png)
![6-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375837.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B13375838.png)
![5-[3-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375843.png)
![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13375854.png)
